2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid
Description
2-(Cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a synthetic small molecule characterized by a propanoic acid backbone substituted with a cyclopentylamine group at the α-carbon and a 3-nitrophenylcarbamoyl moiety at the β-carbon. The cyclopentylamino group likely enhances lipophilicity and membrane permeability, while the 3-nitrophenylcarbamoyl group may contribute to hydrogen bonding or π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-(cyclopentylamino)-4-(3-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c19-14(17-11-6-3-7-12(8-11)18(22)23)9-13(15(20)21)16-10-4-1-2-5-10/h3,6-8,10,13,16H,1-2,4-5,9H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLSRFFCXWAGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps. One common method includes the nitration of aniline derivatives to introduce the nitro group, followed by the formation of the cyclopentylamino group through substitution reactions . The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases for subsequent substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other aromatic compounds .
Scientific Research Applications
2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-3-[(3-nitrophenyl)carbamoyl]propanoic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including amino acid derivatives, carbamoyl-linked nitroaromatics, and cyclopentylamine-containing analogs. Below is a detailed comparison:
Core Propanoic Acid Derivatives
Key Findings :
- The addition of a cyclopentylamino group in the target compound significantly increases molecular weight (~310 g/mol estimated) compared to simpler analogs like (S)-2-amino-3-(3-nitrophenyl)propanoic acid (210.19 g/mol) .
- Carbamoyl-linked nitroaromatics (e.g., 3-[(3-nitrophenyl)carbamoyl]propanoic acid) exhibit enhanced binding to enzymes such as proteases, suggesting the target compound may share similar targeting mechanisms .
Cyclopentylamine-Containing Analogs
Key Findings :
- Cyclopentylamino-substituted compounds (e.g., Type D inhibitors) show improved cellular uptake compared to non-cyclopentyl derivatives, likely due to increased hydrophobicity .
- The absence of a nitro group in these analogs reduces redox activity, implying that the 3-nitrophenylcarbamoyl group in the target compound may confer oxidative stress-mediated cytotoxicity .
Positional Isomers and Stereoisomers
- 3-Nitrophenyl vs. 4-Nitrophenyl: (S)-2-Amino-3-(4-nitrophenyl)propanoic acid (CAS 56613-61-7) exhibits lower solubility in aqueous media compared to its 3-nitrophenyl counterpart due to reduced polarity . This suggests the 3-nitro position in the target compound may optimize solubility-bioactivity balance.
- Stereochemistry: The (S)-configuration in amino acid analogs (e.g., L-3-nitrophenylalanine) enhances receptor binding specificity compared to racemic mixtures . The stereochemistry of the target compound’s cyclopentylamino group remains unconfirmed but could critically influence target engagement.
Functional Group Contributions :
- Cyclopentylamino: Enhances metabolic stability and membrane permeability .
- 3-Nitrophenylcarbamoyl : May act as a Michael acceptor or participate in nitroreductase-mediated activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
